Methyl 2,5-bis(bromomethyl)benzoate

Description

Structural Characterization of Methyl 2,5-Bis(bromomethyl)benzoate

Molecular Architecture and Crystallographic Analysis

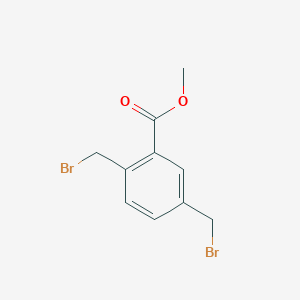

This compound (C₁₀H₁₀Br₂O₂) features a benzoate core substituted with bromomethyl groups at the 2- and 5-positions and a methoxycarbonyl group at the 1-position (Figure 1). The molecule adopts a planar aromatic ring system, with the ester group slightly tilted relative to the benzene plane, as observed in analogous structures.

Crystallographic data for the 2,5-isomer remain limited in the literature; however, insights can be extrapolated from related bromomethyl benzoates. For instance, 3,5-bis(bromomethyl)phenyl acetate (C₁₀H₁₀Br₂O₂) crystallizes in a triclinic space group (P1) with two independent molecules per asymmetric unit. The bromine atoms occupy opposite sides of the aromatic ring, fostering Br⋯Br interactions classified as type I (van der Waals) and type II (directional). These interactions contribute to layered molecular packing, a feature likely shared by the 2,5-isomer due to similar steric and electronic profiles.

Table 1: Comparative Crystallographic Parameters of Bromomethyl Benzoates

The absence of specific data for the 2,5-isomer underscores the need for targeted crystallographic studies to resolve its packing motifs and intermolecular interactions.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Profiling

While experimental NMR data for the 2,5-isomer are not explicitly reported, its structure predicts distinct spectral features:

- ¹H NMR : Two doublets for the diastereotopic bromomethyl protons (δ ~4.3–4.6 ppm), a singlet for the methoxy group (δ ~3.9 ppm), and aromatic protons as a multiplet (δ ~7.5–8.2 ppm).

- ¹³C NMR : Peaks for the carbonyl carbon (δ ~165–170 ppm), bromomethyl carbons (δ ~30–35 ppm), and aromatic carbons (δ ~125–140 ppm).

Comparative analysis with the 2,3-isomer (CAS 127168-91-6) reveals shifts attributable to substituent positioning. For example, the 2,3-isomer’s crowded substituents may deshield adjacent protons, upshifting their chemical shifts.

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) of this compound would exhibit a molecular ion peak at m/z 320.91 ([M+H]⁺). Key fragments include:

- Loss of two bromine atoms (m/z 242.03, [M+H-2Br]⁺).

- Cleavage of the ester group (m/z 199.98, [C₇H₅Br₂O]⁺).

Predicted collision cross sections (CCS) for adducts like [M+Na]⁺ (~156.6 Ų) align with computational models for brominated aromatics.

Infrared (IR) Spectral Signatures

IR spectroscopy would highlight stretches for the ester carbonyl (~1720 cm⁻¹), C-Br bonds (~600–650 cm⁻¹), and aromatic C-H bending (~750–800 cm⁻¹). The absence of O-H stretches distinguishes it from hydroxylated analogs.

Comparative Analysis of Positional Isomers

The substitution pattern profoundly influences the physicochemical properties of bromomethyl benzoates:

Table 2: Physicochemical Properties of Positional Isomers

- Steric Effects : The 2,3-isomer’s adjacent substituents induce greater steric hindrance, lowering symmetry and complicating crystallization compared to the 2,5- and 3,5-isomers.

- Intermolecular Interactions : The 3,5-isomer forms Br⋯Br and C–H⋯O bonds, whereas the 2,5-isomer likely prioritizes C–H⋯π interactions due to substituent spacing.

Properties

CAS No. |

74725-06-7 |

|---|---|

Molecular Formula |

C10H10Br2O2 |

Molecular Weight |

321.99 g/mol |

IUPAC Name |

methyl 2,5-bis(bromomethyl)benzoate |

InChI |

InChI=1S/C10H10Br2O2/c1-14-10(13)9-4-7(5-11)2-3-8(9)6-12/h2-4H,5-6H2,1H3 |

InChI Key |

IXYYTQMKCJWOLL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)CBr)CBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: Methyl 3,5-Bis(bromomethyl)benzoate

Methyl 3,5-bis(bromomethyl)benzoate (CAS: Not explicitly provided; referred to as compound 8 in ) is a positional isomer of the target compound. The bromomethyl groups are located at the 3- and 5-positions instead of 2- and 5-positions.

Sulfonate Analogues: Methyl 2,5-Bis[(methylsulfonyl)oxy]benzoate

This compound replaces bromomethyl groups with methylsulfonyloxy leaving groups.

- Polymerization Performance : Homopolymers of this derivative achieve degrees of polymerization (DP) up to ~30 due to precipitation issues. Copolymerization with bulkier esters (e.g., 2-ethylhexyl or isopropyl derivatives) improves solubility, enabling DP >100 .

- Electronic Effects : Sulfonate groups are stronger electron-withdrawing groups than bromine, altering electronic properties of resulting polymers. This enhances stability in cross-coupling reactions but may reduce nucleophilic substitution rates .

Bromomethyl-Substituted Derivatives with Alkoxy Groups

1,4-Bis(bromomethyl)-2,5-bis(octyloxy)benzene (OPCBMMB)

- Structure : Combines bromomethyl and octyloxy substituents.

- Applications : Used in fullerene-based oligomers (e.g., OPCBMMB) for organic photovoltaics. Blending with poly(3-hexylthiophene) (P3HT) enhances conductivity, especially in chloroform-cast films .

- Solubility: Octyloxy groups improve solubility in non-polar solvents, enabling thin-film fabrication via Langmuir-Schaeffer techniques .

Methyl 2,5-Bis(phenylmethoxy)benzoate

Fluorinated Analogues

Methyl 2,5-Bis(2,2,2-trifluoroethoxy)benzoate

- Electron-Withdrawing Effects : Trifluoroethoxy groups increase electronegativity, making the compound suitable for electron-deficient aromatic systems.

- Industrial Use : Available at industrial scale (99% purity) for applications requiring resistance to hydrolysis .

Methyl 2,5-Bis(trifluoromethylsulfonyloxy)benzoate

Research Findings and Trends

- Polymerization Efficiency : Bulky substituents (e.g., tert-butyl) in bromomethyl analogues hinder polymerization by promoting side reactions, whereas fluorinated derivatives achieve higher DPs due to improved leaving group ability .

- Solvent Effects : Solvent choice (e.g., xylene vs. chloroform) significantly impacts conductivity in blends with P3HT, with xylene favoring poly(fullerene)s and chloroform enhancing OPCBMMB performance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.